1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C7H7F3N2O2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
The synthesis of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole with a carboxylating agent. One common method includes the use of carbon dioxide under high pressure and temperature conditions. Industrial production methods often employ continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various pyrazole derivatives.
Scientific Research Applications
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-cancer and anti-viral activities.
Industry: The compound is used in the development of agrochemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the carboxylic acid group, resulting in different chemical reactivity and biological activity.
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: The carboxamide group alters the compound’s solubility and interaction with biological targets.
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate:
Properties
IUPAC Name |
1,5-dimethyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-3-4(6(13)14)5(7(8,9)10)11-12(3)2/h1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQPOCQCAAYPGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.